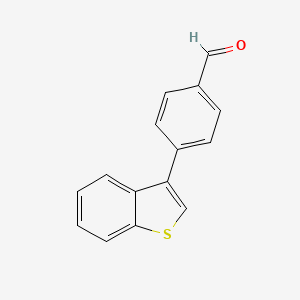
4-(1-Benzothien-3-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Benzothiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a benzaldehyde group attached to the benzothiophene moiety. It has a molecular formula of C15H10OS and a molecular weight of 238.31 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzothiophen-3-yl)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-substituted benzothiophenes with benzaldehyde derivatives. For instance, the aryne reaction with alkynyl sulfides is a notable approach. This method involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid.
Industrial Production Methods
Industrial production of 4-(1-benzothiophen-3-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the manufacturer and the desired application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Benzothiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of 4-(1-benzothiophen-3-yl)benzoic acid.
Reduction: Formation of 4-(1-benzothiophen-3-yl)benzyl alcohol.
Substitution: Formation of various substituted benzothiophene derivatives.
Applications De Recherche Scientifique
4-(1-Benzothiophen-3-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific optoelectronic properties.
Mécanisme D'action
The mechanism of action of 4-(1-benzothiophen-3-yl)benzaldehyde involves its interaction with various molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activities, such as protein kinases, and to interact with cellular signaling pathways . The specific molecular targets and pathways may vary depending on the application and the biological system being studied.
Comparaison Avec Des Composés Similaires
4-(1-Benzothiophen-3-yl)benzaldehyde can be compared with other similar compounds, such as:
4-(1-Benzothiophen-5-yl)benzaldehyde: Similar structure but with the benzaldehyde group attached at a different position on the benzothiophene ring.
Thiophene derivatives: Compounds containing a thiophene ring with various substituents.
Benzothiophene derivatives: Compounds with different substituents on the benzothiophene ring, such as sertaconazole and raloxifene.
The uniqueness of 4-(1-benzothiophen-3-yl)benzaldehyde lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives.
Propriétés
Formule moléculaire |
C15H10OS |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
4-(1-benzothiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C15H10OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-10H |
Clé InChI |
LOVKZCUQBPHIJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


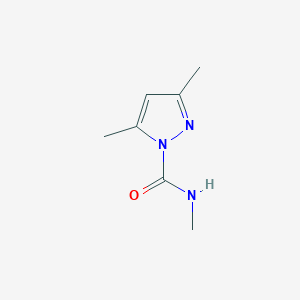
![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)
![2-[4-(Dimethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004545.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
![(7R,8AR)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B14004555.png)
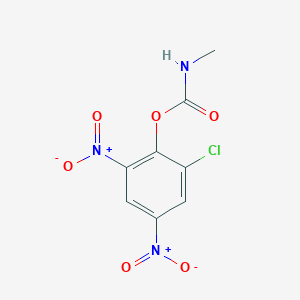
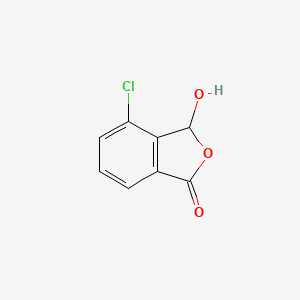
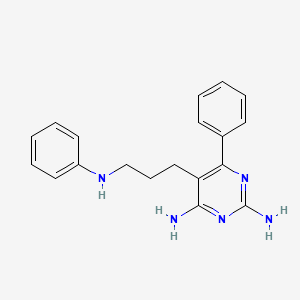

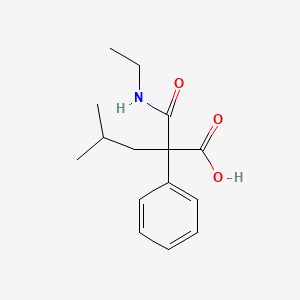

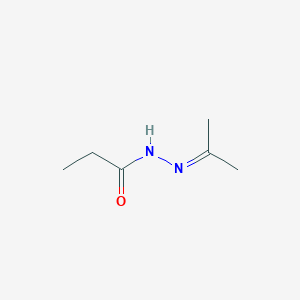
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
